REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:10])[CH:3](OCC)OCC.Cl.C([O-])(O)=O.[Na+].[NH2:17][C:18]1[CH:23]=[CH:22][C:21](Br)=[CH:20][N:19]=1>CO>[Br:1][C:2]1[CH:3]=[CH:23][C:18]2[N:17]([C:21]([CH3:22])=[CH:20][N:19]=2)[CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(OCC)OCC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in CH2Cl2/water (200 mL/75 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The clear reaction mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated at 90° C
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum by rotary evaporator
|
Type
|
CONCENTRATION
|
Details
|
The resulting solid concentrate
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The crude concentrate
|
Type
|
STIRRING
|
Details
|
was stirred in EtOAc (30 mL)
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |